
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Übersicht
Beschreibung
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, also known as PTMAH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide involves its ability to bind to specific biological molecules, such as Aβ peptides, and inhibit their aggregation. This mechanism has been shown to be effective in preventing the formation of Aβ plaques, which are a hallmark of Alzheimer's disease. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to induce cell death in cancer cells by disrupting the cell membrane and causing oxidative stress.
Biochemical and Physiological Effects:
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to have biochemical and physiological effects, including the ability to selectively bind to biological molecules, induce cell death in cancer cells, and inhibit the aggregation of Aβ peptides. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to have low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its ability to selectively bind to specific biological molecules, making it a useful tool for studying biological processes. Another advantage is its low toxicity and good biocompatibility, which make it a safe option for use in biomedical applications. However, a limitation of using N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its cost, as it is a relatively expensive compound.
Zukünftige Richtungen
There are several future directions for research on N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, including further studies on its potential applications in biomedical research, such as imaging and detecting biological molecules, and as a potential treatment for Alzheimer's disease and cancer. Future research could also focus on developing more cost-effective synthesis methods for N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide and exploring its potential as a drug delivery system.
Conclusion:
In conclusion, N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has shown promise as a potential tool for studying biological processes and as a potential treatment for Alzheimer's disease and cancer. Further research is needed to fully explore its potential in these areas.
Wissenschaftliche Forschungsanwendungen
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential applications in scientific research, including as a fluorescent probe for imaging and detecting biological molecules, as a potential anti-cancer agent, and as a potential treatment for Alzheimer's disease. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to selectively bind to amyloid beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease, and inhibit their aggregation. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to induce cell death in cancer cells, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c17-12(10-16-4-6-18-7-5-16)15-14-9-11-2-1-3-13-8-11/h1-3,8-9H,4-7,10H2,(H,15,17)/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGPVWHEJQHRB-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-pyridin-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[4-(dimethylamino)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836859.png)
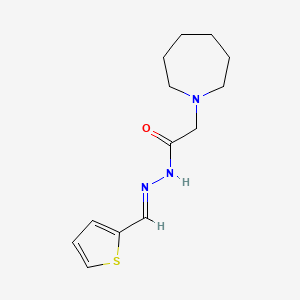

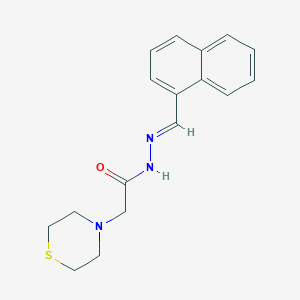

![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)

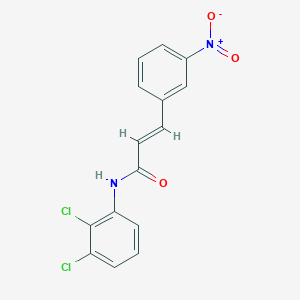
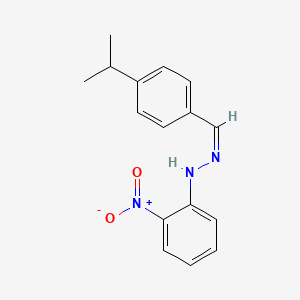
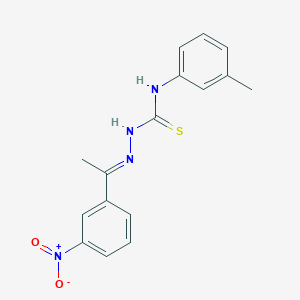
![3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3836928.png)
![4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B3836931.png)